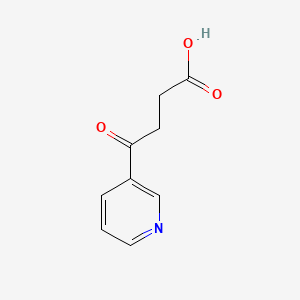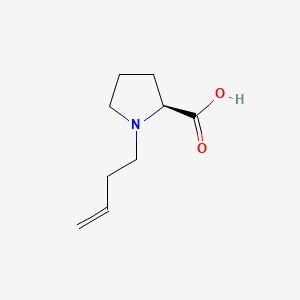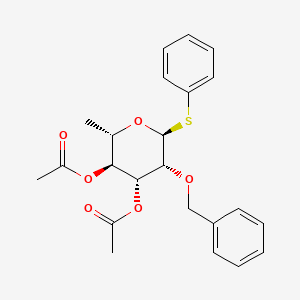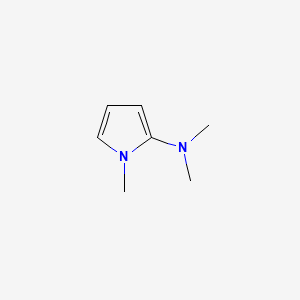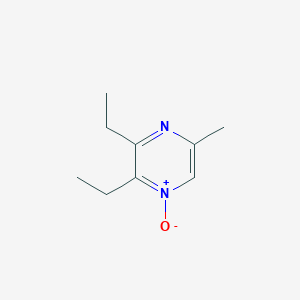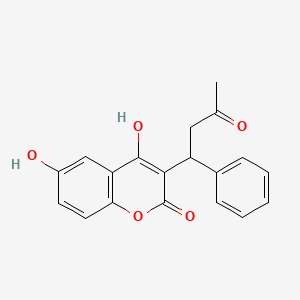
6-Hydroxywarfarin
Descripción general
Descripción
6-Hidroxi Warfarina es un metabolito hidroxilado de la Warfarina, un fármaco anticoagulante ampliamente utilizado para prevenir la formación de coágulos sanguíneos. La Warfarina en sí misma es un antagonista de la vitamina K que inhibe la síntesis de formas biológicamente activas de varios factores de coagulación. La hidroxilación de la Warfarina da como resultado varios metabolitos, incluido el 6-Hidroxi Warfarina, que desempeña un papel en el metabolismo y la excreción del fármaco .
Aplicaciones Científicas De Investigación
El 6-Hidroxi Warfarina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar las vías metabólicas de la Warfarina y sus interacciones con las enzimas citocromo P450. En biología, ayuda a comprender el papel de los metabolitos hidroxilados en el metabolismo y la excreción de fármacos. En medicina, el 6-Hidroxi Warfarina se utiliza para monitorizar los niveles terapéuticos de la Warfarina y para estudiar su farmacocinética y farmacodinamia. En la industria, se utiliza en el desarrollo de métodos analíticos para la cuantificación de la Warfarina y sus metabolitos .
Mecanismo De Acción
El mecanismo de acción del 6-Hidroxi Warfarina implica su interacción con las enzimas citocromo P450, en particular la CYP2C9. La hidroxilación de la Warfarina para formar 6-Hidroxi Warfarina es un paso clave en el metabolismo del fármaco. Este proceso reduce la actividad anticoagulante de la Warfarina al convertirla en un metabolito menos activo. Los objetivos moleculares involucrados en este proceso incluyen los sitios activos de las enzimas citocromo P450, donde ocurre la reacción de hidroxilación .
Direcciones Futuras
Large ongoing studies of genes involved in the actions of warfarin, together with prospective assessment of environmental factors, will undoubtedly increase the capacity to accurately predict warfarin dose . Hydroxywarfarin metabolites produced by CYP2C9 and other CYPs may limit metabolic capacity toward S-warfarin through competitive inhibition . Subsequent processing of hydroxywarfarins to secondary metabolites, such as hydroxywarfarin glucuronides, could suppress product feedback inhibition, and therefore could play an important role in the modulation of metabolic pathways governing warfarin inactivation and elimination .
Análisis Bioquímico
Biochemical Properties
6-Hydroxywarfarin interacts with several enzymes and proteins. Cytochromes P450 play a major role in oxidizing warfarin to this compound . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It is known to undergo reduction, possibly impacting its pharmacological activity and elimination
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the reduction reactions, which are predicted to be enantioselective toward R substrates and enantiospecific for S alcohol metabolites . CBR1 and to a lesser extent AKR1C3 reductases are responsible for these reactions .
Temporal Effects in Laboratory Settings
It is known that the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the oxidation of warfarin by cytochromes P450 . It also undergoes reduction, possibly impacting its pharmacological activity and elimination .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 6-Hidroxi Warfarina se sintetiza mediante la hidroxilación de la Warfarina. Este proceso está catalizado principalmente por las enzimas citocromo P450, en particular la CYP2C9.
Métodos de producción industrial: En entornos industriales, la síntesis del 6-Hidroxi Warfarina implica el uso de cromatografía líquida quiral acoplada a espectrometría de masas en tándem (LC-MS/MS) para separar e identificar los enantiómeros de la Warfarina y sus metabolitos hidroxilados. Este método garantiza una alta precisión y exactitud en la producción de 6-Hidroxi Warfarina .
Análisis De Reacciones Químicas
Tipos de reacciones: El 6-Hidroxi Warfarina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La reacción principal es la hidroxilación, catalizada por las enzimas citocromo P450 .
Reactivos y condiciones comunes: La reacción de hidroxilación suele implicar el uso de enzimas citocromo P450, siendo la CYP2C9 la principal enzima responsable de la formación de 6-Hidroxi Warfarina. Las condiciones de reacción incluyen la presencia de oxígeno y NADPH como cofactor .
Principales productos formados: El principal producto formado a partir de la hidroxilación de la Warfarina es el 6-Hidroxi Warfarina. Otros metabolitos hidroxilados incluyen 7-Hidroxi Warfarina y 8-Hidroxi Warfarina .
Comparación Con Compuestos Similares
El 6-Hidroxi Warfarina es uno de varios metabolitos hidroxilados de la Warfarina. Otros compuestos similares incluyen 7-Hidroxi Warfarina, 8-Hidroxi Warfarina y 10-Hidroxi Warfarina. Cada uno de estos metabolitos se forma mediante la hidroxilación de la Warfarina en diferentes posiciones de la molécula. La singularidad del 6-Hidroxi Warfarina radica en su interacción específica con la CYP2C9, que lo distingue de otros metabolitos hidroxilados que pueden interactuar con diferentes enzimas citocromo P450 .
Propiedades
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-02-5 | |
| Record name | 6-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?
A1: While this compound is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that this compound may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.
Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to this compound?
A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to this compound, phenylbutazone could potentially lead to an increase in this compound formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of this compound from R-warfarin.
Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?
A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.
Q4: What are the primary routes of excretion for this compound in rats?
A4: Studies in rats demonstrate that this compound is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as this compound. This suggests that biliary excretion plays a major role in the elimination of this compound in rats.
Q5: How is this compound metabolized further in the liver?
A5: Studies using rat hepatocytes in primary culture show that this compound undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of this compound, which are then excreted from the liver.
Q6: What analytical techniques are used to study this compound?
A6: Various analytical techniques are employed to study this compound, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of this compound and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []
Q7: Are there any known drug interactions involving fluconazole and this compound formation?
A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate this compound, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of this compound. Further research is needed to fully understand this potential interaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


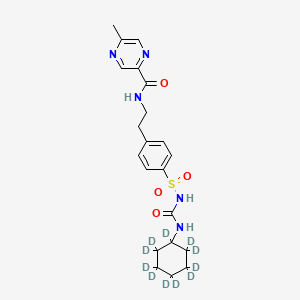
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)

